molecular formula C15H12O3 B7797603 1-(2,4-Dihydroxyphenyl)-3-phenylprop-2-en-1-one

1-(2,4-Dihydroxyphenyl)-3-phenylprop-2-en-1-one

Cat. No.: B7797603
M. Wt: 240.25 g/mol
InChI Key: JUMSUVHHUVPSOY-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxyphenyl)-3-phenylprop-2-en-1-one is a chalcone derivative, a class of organic compounds known for their diverse biological activities. Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which is responsible for their reactivity and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dihydroxyphenyl)-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base, such as sodium hydroxide or potassium hydroxide . The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dihydroxyphenyl)-3-phenylprop-2-en-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,4-Dihydroxyphenyl)-3-phenylprop-2-en-1-one has a wide range of scientific research applications:

Mechanism of Action

The biological activity of 1-(2,4-Dihydroxyphenyl)-3-phenylprop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets and pathways. The α,β-unsaturated carbonyl system can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity. This interaction is crucial for its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4-Dihydroxyphenyl)-3-phenylprop-2-en-1-one stands out due to its specific substitution pattern on the aromatic rings, which influences its reactivity and biological activity. The presence of hydroxyl groups at the 2 and 4 positions enhances its antioxidant properties and ability to form hydrogen bonds, contributing to its unique biological effects .

Properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-12-7-8-13(15(18)10-12)14(17)9-6-11-4-2-1-3-5-11/h1-10,16,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMSUVHHUVPSOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90892375
Record name 2',4'-Dihydroxychalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90892375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1776-30-3
Record name 2′,4′-Dihydroxychalcone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1776-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',4'-Dihydroxychalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90892375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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